Isbufylline
Overview
Description
Synthesis Analysis
Isbufylline, chemically known as 1,3-Dimethyl-7-isobutylxanthine, was synthesized as a new xanthine derivative aimed at improving upon the therapeutic profiles of existing compounds like theophylline. Its synthesis was geared towards enhancing antibronchospastic efficacy while minimizing central nervous system excitatory effects, a common side effect of related xanthine derivatives (Agostini et al., 1990).
Molecular Structure Analysis
The molecular structure of Isbufylline has been characterized through various spectroscopic techniques, including NMR, MS, IR, and UV, as well as X-ray crystallography. These analyses provided detailed insights into the compound's molecular configuration, confirming its unique structure as a xanthine derivative with a substituent that imparts its distinct pharmacological profile (Agostini et al., 1990).
Chemical Reactions and Properties
Isbufylline's chemical properties have been explored through its reactions and interaction with various biological targets. It exhibits remarkable antibronchospastic properties, significantly more effective than theophylline in antagonizing bronchospasms elicited by various spasmogens. Its reduced neuroexcitatory action is probably related to the poor affinity of Isbufylline, as compared to theophylline, to A1 purinoceptor (Manzini et al., 1990).
Physical Properties Analysis
The physico-chemical properties of Isbufylline have been extensively studied, revealing its solubilities, partition coefficient, melting point, and stability profiles. These properties are crucial for the compound's formulation and stability in pharmaceutical applications. Isbufylline's solubility and partitioning behavior are particularly important for its pharmacokinetics and bioavailability (Agostini et al., 1990).
Chemical Properties Analysis
Isbufylline's chemical stability and reactivity have been assessed in the context of its pharmaceutical applications, including its metabolism in humans and its interaction with biological systems. The compound undergoes biotransformation and is excreted primarily in the form of metabolites, indicating its metabolic pathways and the enzymatic interactions involved in its biotransformation (Agostini et al., 1994).
Scientific Research Applications
1. Anti-Bronchospastic Properties
Isbufylline, a xanthine derivative, has shown significant antibronchospastic properties. In studies involving guinea pigs, Isbufylline demonstrated a more pronounced relaxant activity on bronchial contractions compared to theophylline. This was evident in both in vitro and in vivo models, showcasing its effectiveness against bronchospasms induced by various spasmogens like capsaicin, arachidonic acid, and antigen stimulation. Notably, Isbufylline's reduced neuroexcitatory action, as compared to theophylline, is linked to its lesser affinity to A1 purinoceptors. This aspect suggests a potential for Isbufylline in clinical settings with enhanced anti-asthma effects coupled with a lower incidence of central and cardiovascular adverse effects (Manzini et al., 1990).
2. Inhibition of Airway Hyperresponsiveness and Inflammation
Isbufylline's actions extend to inhibiting airway hyperresponsiveness and inflammation. Experimental models in guinea pigs revealed that Isbufylline could inhibit eosinophil infiltration in bronchoalveolar lavage fluid, a marker of airway inflammation. This was evident in cases of platelet-activating factor and antigen-induced eosinophil recruitment. Moreover, Isbufylline significantly inhibited capsaicin-induced protein extravasation into bronchoalveolar lavage fluid, indicating its anti-inflammatory potential in airway diseases. These findings underscore Isbufylline's utility not only as a bronchodilator but also in exerting significant anti-inflammatory actions in airways (Manzini et al., 1993).
3. Physico-Chemical Properties and Stability
The physico-chemical properties of Isbufylline, including elemental analysis, spectral data, solubility, partition coefficient, and melting point, have been thoroughly investigated. These properties are crucial for understanding the drug's stability and behavior in pharmaceutical formulations. For instance, a study demonstrated that Isbufylline exhibits excellent stability in tablet form, an essential factor for its practical use as a medication (Agostini et al., 1990).
4. Pharmacokinetics and Metabolism
The pharmacokinetic profile of Isbufylline has been assessed in various animal models, including rabbits. These studies provide insights into the drug's absorption, distribution, metabolism, and excretion, essential for determining its therapeutic efficacy and safety. For example, the bioavailability of Isbufylline after oral administration was investigated, highlighting its rapid absorption and elimination, which are critical factors in drug dosing and effectiveness (Celardo et al., 2010).
properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUWQSQEVISUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046767 | |
Record name | Isbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isbufylline | |
CAS RN |
90162-60-0 | |
Record name | Isbufylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isbufylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISBUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.